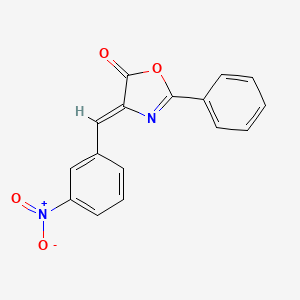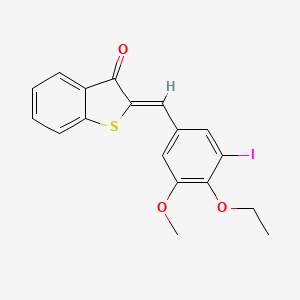![molecular formula C32H26BrN3O4 B11694138 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694138.png)
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H18BrN3O2 and a molecular weight of 448.31 . This compound is characterized by its unique structure, which includes a quinoline core substituted with bromine and phenyl groups, linked to a phenoxy group and an acetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.
Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Phenoxy Linkage: The phenoxy group is attached through a nucleophilic substitution reaction.
Acetohydrazide Formation: The final step involves the condensation of the phenoxy-substituted quinoline with acetohydrazide under acidic or basic conditions.
Chemical Reactions Analysis
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Condensation: The acetohydrazide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in cellular processes, such as DNA topoisomerases and kinases.
DNA Intercalation: The quinoline core allows the compound to intercalate into DNA, disrupting DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
4-(6-bromo-4-phenyl-quinolin-2-yl)-phenol: This compound shares the quinoline core and bromine substitution but lacks the acetohydrazide moiety.
6-bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one: This compound has a similar quinoline core with bromine and phenyl substitutions but differs in the presence of an acryloyl group.
4-chloro-2-((4-phenyl-quinolin-8-ylimino)-methyl)-phenol: This compound has a similar structure but with a chloro substitution and an imino linkage.
These comparisons highlight the uniqueness of 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide in terms of its specific substitutions and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C32H26BrN3O4 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C32H26BrN3O4/c1-38-26-14-10-23(31(17-26)39-2)19-34-36-32(37)20-40-25-12-8-22(9-13-25)30-18-27(21-6-4-3-5-7-21)28-16-24(33)11-15-29(28)35-30/h3-19H,20H2,1-2H3,(H,36,37)/b34-19+ |
InChI Key |
JQVWHWCFGQXWGZ-ALQBTCKLSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C5=CC=CC=C5)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B11694057.png)
![4-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11694064.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694071.png)


![Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11694097.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694103.png)
![6-oxo-6H-benzo[c]chromen-3-yl (2E)-3-(3-nitrophenyl)-2-propenoate](/img/structure/B11694105.png)
![N-(3-methylphenyl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide](/img/structure/B11694106.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11694113.png)
![(2Z)-N-acetyl-6-bromo-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11694120.png)

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11694129.png)
![6-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11694132.png)
